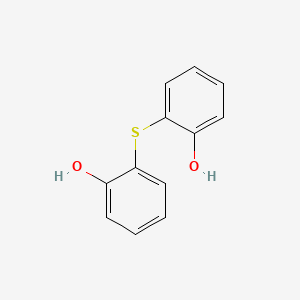

Phenol, 2,2'-thiobis-

CAS No.: 13693-59-9

Cat. No.: VC7945742

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13693-59-9 |

|---|---|

| Molecular Formula | C12H10O2S |

| Molecular Weight | 218.27 g/mol |

| IUPAC Name | 2-(2-hydroxyphenyl)sulfanylphenol |

| Standard InChI | InChI=1S/C12H10O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H |

| Standard InChI Key | BLDLRWQLBOJPEB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)O)SC2=CC=CC=C2O |

| Canonical SMILES | C1=CC=C(C(=C1)O)SC2=CC=CC=C2O |

Introduction

Nomenclature and Structural Identification

The term "2,2′-thiobisphenol" can refer to two distinct chemical entities, necessitating careful differentiation:

2,2′-Sulfanediyldiphenol (C₁₂H₁₀O₂S)

This simpler derivative consists of two phenol groups connected by a sulfur atom at the ortho positions. Key identifiers include:

-

Molecular Formula: C₁₂H₁₀O₂S

2,2′-Thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] (C₂₈H₄₂O₂S)

A branched derivative featuring tert-octyl substituents on the phenolic rings:

Physicochemical Properties

Thermal and Spectral Characteristics

The tert-octyl derivative exhibits higher thermal stability due to steric hindrance from its bulky substituents .

Synthesis and Industrial Production

2,2′-Sulfanediyldiphenol

Synthesized via nucleophilic aromatic substitution, where phenol reacts with sulfur dichloride (SCl₂) under controlled conditions:

Yields are optimized by maintaining anhydrous conditions and temperatures below 50°C .

2,2′-Thiobis[4-(tert-octyl)phenol]

Produced through Friedel-Crafts alkylation of 2,2′-thiobisphenol with 2,4,4-trimethylpentene, catalyzed by AlCl₃ . The tert-octyl groups enhance lipophilicity, making the compound suitable for hydrophobic formulations.

Applications in Industry

Antioxidant and Stabilizer

The tert-octyl derivative is widely used in polymers (e.g., polyethylene, PVC) to inhibit oxidative degradation. Its sulfur bridge scavenges free radicals, while the phenolic -OH groups donate hydrogen atoms to terminate chain reactions .

Surfactant Intermediate

The polar-nonpolar structure of 2,2′-thiobis[4-(tert-octyl)phenol] facilitates its use in emulsifiers for agrochemicals and coatings .

Environmental Behavior and Biodegradation

Persistence and Bioaccumulation

The tert-octyl groups in C₂₈H₄₂O₂S confer resistance to hydrolysis and photolysis, leading to environmental persistence . Log P values >6 suggest high bioaccumulation potential in aquatic organisms.

Toxicological Considerations

Data on acute and chronic toxicity are sparse. Structural analogs like bisphenol A (BPA) exhibit endocrine-disrupting effects, raising concerns about the potential estrogenic activity of 2,2′-thiobisphenol derivatives. In silico models predict moderate binding affinity to human estrogen receptors (ER-α IC₅₀ ≈ 10⁻⁶ M) .

Regulatory Status and Alternatives

Neither compound is currently listed under REACH or the U.S. EPA’s Toxic Substances Control Act (TSCA). Alternatives such as hindered amine light stabilizers (HALS) are gaining traction due to lower eco-toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume